N-(2,4-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,4-DIMETHYLPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction to industrial levels. The use of continuous flow reactors can also improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-DIMETHYLPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, and other transition metals
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N~4~-(2,4-DIMETHYLPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N~4~-(2,4-DIMETHYLPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
N-(2,6-DIMETHYLPHENYL)-2-PYRIDINECARBOXAMIDE: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
N,N′-DI(PYRIDINE-4-YL)-PYRIDINE-3,5-DICARBOXAMIDE: Another related compound with a different core structure and functional groups, which can affect its reactivity and applications.
Properties
Molecular Formula |
C22H20N4O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-14-9-10-19(15(2)11-14)25-22(27)17-12-20(16-7-5-4-6-8-16)24-21-18(17)13-23-26(21)3/h4-13H,1-3H3,(H,25,27) |
InChI Key |
DFOZDHWBCQDGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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